4-Nitrophenyl beta-D-cellotrioside 4-Nitrophenyl beta-D-cellotrioside 4-Nitrophenyl β-D-cellotrioside is a chromogenic substrate for endoglucanases and cellobiohydrolases. Hydrolysis of this substrate by these enzymes liberates 4-nitrophenol, which generates a yellow color that is measured by monitoring absorbance at 405 nm.
Brand Name: Vulcanchem
CAS No.: 106927-48-4
VCID: VC20745785
InChI: InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Molecular Formula: C24H35NO18
Molecular Weight: 625.5 g/mol

4-Nitrophenyl beta-D-cellotrioside

CAS No.: 106927-48-4

VCID: VC20745785

Molecular Formula: C24H35NO18

Molecular Weight: 625.5 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl beta-D-cellotrioside - 106927-48-4

Description

4-Nitrophenyl beta-D-cellotrioside, often abbreviated as 4-NPβCT, is an artificial carbohydrate compound derived from cellobiose, which consists of two glucose units linked by a beta-1,4-glycosidic bond. This compound is primarily utilized in biochemical research due to its structural similarity to natural carbohydrates, making it a valuable tool for studying carbohydrate-protein interactions and enzyme activities.

Applications in Research

4-Nitrophenyl beta-D-cellotrioside serves multiple roles in scientific research:

  • Substrate for Enzymatic Reactions: It is widely used as a substrate for enzymes such as β-glucosidase and endoglucanases. The hydrolysis of this compound by these enzymes releases 4-nitrophenol, which can be quantified spectrophotometrically due to its yellow color at 405 nm .

  • Study of Glycoproteins: Researchers utilize this compound to investigate the interactions between carbohydrates and proteins, particularly in the context of cell-surface glycoproteins and their role in cellular signaling pathways .

  • Enzyme Kinetics: It is employed in enzyme kinetics studies to understand the catalytic mechanisms of glycoside hydrolases, contributing to insights into cellulose degradation processes .

Research Findings

Recent studies highlight the significance of 4-Nitrophenyl beta-D-cellotrioside in various biochemical applications:

Research FocusFindings
Enzyme ActivityHydrolysis by β-glucosidase results in the release of 4-nitrophenol, allowing for kinetic analysis of enzyme activity .
Structural StudiesUsed in crystallography studies to elucidate the structure of glycoside hydrolases complexed with substrates .
Carbohydrate InteractionsInvestigated for its role in understanding carbohydrate-protein interactions and implications in cell signaling .
CAS No. 106927-48-4
Product Name 4-Nitrophenyl beta-D-cellotrioside
Molecular Formula C24H35NO18
Molecular Weight 625.5 g/mol
IUPAC Name 2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2
Standard InChIKey BETIRLUWOMCBBJ-ZENQEEDISA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Appearance Assay:≥98%A crystalline solid
Synonyms b-D-Glc[1-4]-b-D-Glc-[1-4]-b-D-Glc-1-OC6H4-p-NO2
PubChem Compound 4101626
Last Modified Sep 14 2023

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